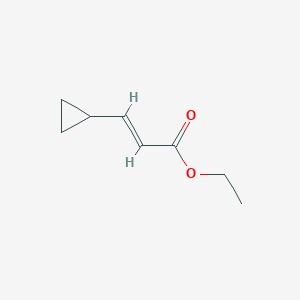(E)-3-Cyclopropyl-acrylic acid ethyl ester
CAS No.: 21014-26-6
Cat. No.: VC7876399
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21014-26-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | ethyl (E)-3-cyclopropylprop-2-enoate |
| Standard InChI | InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ |
| Standard InChI Key | HXBCPBSHJYHXQV-AATRIKPKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1CC1 |
| SMILES | CCOC(=O)C=CC1CC1 |
| Canonical SMILES | CCOC(=O)C=CC1CC1 |
Introduction
Chemical Identification and Nomenclature
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl (E)-3-cyclopropylprop-2-enoate, reflects its ester functional group, trans-configuration (E-isomer), and cyclopropyl moiety attached to the α-carbon of the acrylate backbone . Its molecular formula, C₈H₁₂O₂, corresponds to a molecular weight of 140.18 g/mol. The cyclopropyl group introduces steric strain and electronic effects that influence its reactivity, particularly in conjugation with the electron-deficient double bond of the acrylate .
Table 1: Key Identifiers
Synthesis and Preparation
Synthetic Pathways
The compound is typically synthesized via esterification of (E)-3-cyclopropylacrylic acid with ethanol under acidic catalysis. Alternative routes include:
-
Horner-Wadsworth-Emmons reaction: Condensation of ethyl diethylphosphonoacetate with cyclopropanecarbaldehyde.
-
Cross-metathesis: Using Grubbs catalysts to couple cyclopropane-containing alkenes with acrylate esters.
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | 75–85 |
| Horner-Wadsworth-Emmons | NaH, THF, 0°C to RT | 60–70 |
| Cross-metathesis | Grubbs II catalyst, CH₂Cl₂ | 50–65 |
The choice of method depends on the availability of starting materials and desired stereochemical purity. The (E)-isomer predominates due to thermodynamic stability during synthesis.
Chemical Properties and Reactivity
Physicochemical Profile
The compound is a colorless to pale yellow liquid with a characteristic acrylic ester odor . It is soluble in organic solvents (e.g., dichloromethane, ethanol) but exhibits limited water solubility (<0.1 g/L at 20°C) . Key properties include:
-
Boiling Point: 210–215°C (estimated)
-
Density: 1.02 g/cm³ at 20°C
-
Refractive Index: 1.457–1.462
Reactivity and Stability
The α,β-unsaturated ester moiety enables participation in:
-
Michael additions: Nucleophilic attack at the β-position.
-
Diels-Alder reactions: As a dienophile with electron-rich dienes.
-
Radical polymerizations: Initiated by peroxides or azo compounds.
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions, forming intermediates for carbocyclic compounds .
Applications and Research Findings
Industrial Uses
-
Polymer Chemistry: Serves as a monomer for thermosetting resins and cross-linked polymers used in coatings and adhesives .
-
Pharmaceutical Intermediates: Utilized in synthesizing cyclopropane-containing bioactive molecules, including protease inhibitors.
| Hazard | Precautionary Measures |
|---|---|
| Combustibility | Store away from ignition sources; use explosion-proof equipment |
| Skin/Eye Exposure | Wear nitrile gloves and goggles; rinse with water for 15 minutes if exposed |
| Inhalation | Use in fume hood; monitor airborne concentrations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume